molecular formula C20H27Cl2N3O4 B12741268 Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride CAS No. 84344-54-7

Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride

Cat. No.: B12741268
CAS No.: 84344-54-7
M. Wt: 444.3 g/mol
InChI Key: ZMPAXWZRHMMJKY-UHFFFAOYSA-N
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Description

Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride typically involves multiple steps, starting with the preparation of the core piperazine structure. The methoxyphenyl and nitrophenoxypropyl groups are then introduced through nucleophilic substitution reactions. Common reagents used in these reactions include methoxybenzene, nitrophenol, and propyl halides. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product in its dihydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids such as aluminum chloride (AlCl3) as catalysts.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study receptor-ligand interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Piperazine derivatives: Compounds such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP) share structural similarities.

    Phenylpiperazines: Compounds like 1-(2,3-dimethoxyphenyl)piperazine (DMPP) and 1-(4-methoxyphenyl)piperazine (MeOPP).

Uniqueness

Piperazine, 1-(2-methoxyphenyl)-4-(3-(3-nitrophenoxy)propyl)-, dihydrochloride is unique due to the presence of both methoxyphenyl and nitrophenoxypropyl groups, which confer distinct chemical and biological properties. These functional groups may enhance its binding affinity to specific molecular targets and its overall pharmacological profile.

Properties

CAS No.

84344-54-7

Molecular Formula

C20H27Cl2N3O4

Molecular Weight

444.3 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[3-(3-nitrophenoxy)propyl]piperazine;dihydrochloride

InChI

InChI=1S/C20H25N3O4.2ClH/c1-26-20-9-3-2-8-19(20)22-13-11-21(12-14-22)10-5-15-27-18-7-4-6-17(16-18)23(24)25;;/h2-4,6-9,16H,5,10-15H2,1H3;2*1H

InChI Key

ZMPAXWZRHMMJKY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=CC(=C3)[N+](=O)[O-].Cl.Cl

Origin of Product

United States

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